An In-depth Technical Guide to the Physicochemical Characteristics of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide to the Physicochemical Characteristics of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic intermediate in the synthesis of the pre-mRNA splicing modifier, Risdiplam. Due to the compound's primary role as a manufacturing intermediate, detailed experimental data on its physicochemical properties are not extensively available in peer-reviewed literature. This guide synthesizes the available information from chemical databases, supplier specifications, and contextual insights from the synthesis of analogous compounds and the final active pharmaceutical ingredient (API). It aims to provide researchers and drug development professionals with a foundational understanding of the molecule's structure, properties, and its critical role in pharmaceutical manufacturing.
Introduction: A Pivotal Intermediate in Modern Medicine
7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 1) has emerged as a molecule of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a crucial building block for the synthesis of Risdiplam, the first approved oral medication for the treatment of Spinal Muscular Atrophy (SMA)[1][2]. The structure features a fused bicyclic system, combining a pyridine and a pyrimidinone ring. Key functional groups, a fluorine atom at position 7 and a hydroxyl group at position 2, are critical to its reactivity and the ultimate biological activity of the final drug product. The fluorine atom enhances electronegativity, while the hydroxyl group allows for hydrogen bonding and serves as a key reaction site[3].
Understanding the physicochemical properties of this intermediate is paramount for process chemists and formulation scientists. These characteristics directly influence reaction kinetics, purification strategies, scalability, and the quality of the final API. This guide will systematically detail the known structural and physicochemical properties, drawing logical inferences where specific experimental data is not publicly available.
Figure 1: Chemical Structure of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Caption: Chemical structure of the title compound with standard numbering.
Core Physicochemical & Structural Data
A summary of the fundamental identifiers and computed properties for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is presented in Table 1. This data is essential for regulatory submissions, material characterization, and analytical method development.
| Property | Value | Source |
| CAS Number | 1449598-85-9 | [2][4] |
| Molecular Formula | C₈H₅FN₂O₂ | [4] |
| Molecular Weight | 180.14 g/mol | [4] |
| IUPAC Name | 7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one | [3] |
| Appearance | White to yellow powder | [2] |
| InChI | InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H | [3] |
| SMILES | C1=CC2=NC(=CC(=O)N2C=C1F)O | [3] |
| Storage Conditions | Sealed in dry, Room Temperature | [4] |
Synthesis and Purification
While specific, detailed protocols for the synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are proprietary, the scientific literature points to general strategies for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold. These methods are foundational for any process development.
General Synthetic Strategies
The synthesis of analogous pyridopyrimidinones typically follows one of two main pathways[3]:
-
Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials, often an aldehyde, an amine, and a carbonyl compound, under catalytic conditions to rapidly build molecular complexity.
-
Cyclization of Precursors: This more traditional approach involves the synthesis of a substituted pyridine or pyrimidine intermediate, followed by an intramolecular cyclization step to form the fused bicyclic ring system. For the title compound, this would likely involve the reaction of a substituted 2-aminopyridine with a malonic acid derivative, followed by cyclization.
The synthesis of Risdiplam often involves a convergent approach where the 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core is synthesized and then coupled with other key fragments[5]. Recent advancements have focused on developing palladium-free synthesis routes to improve scalability and reduce heavy metal impurities[1][6].
Purification Considerations
Given its intended pharmaceutical use, achieving high purity (>98%) is critical[2]. Purification of this intermediate would likely involve standard techniques such as:
-
Recrystallization: Selection of an appropriate solvent system is key to effectively remove unreacted starting materials and side products.
-
Chromatography: For laboratory-scale synthesis or removal of challenging impurities, column chromatography may be employed.
The "white to yellow powder" appearance suggests that minor impurities may impart color, making color a potential in-process control parameter[2].
Spectroscopic and Analytical Characterization
Definitive structural confirmation and purity assessment rely on a suite of spectroscopic and analytical techniques. Although specific spectral data for this compound is not publicly available, this section outlines the expected characteristics and the methodologies for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing fluorine atom and the overall aromaticity of the scaffold. For analogous, non-fluorinated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, aromatic protons typically appear in the δ 7.00-9.00 ppm range[7]. The hydroxyl proton may appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon (C4) would be expected at a characteristic downfield shift (typically >160 ppm). The carbon atoms bonded to fluorine and oxygen would also exhibit characteristic chemical shifts.
-
¹⁹F NMR: This would show a signal for the single fluorine atom, providing information about its chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) data for various adducts can aid in analytical identification[3].
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 181.04079 | 133.3 |
| [M+Na]⁺ | 203.02273 | 147.6 |
| [M-H]⁻ | 179.02623 | 133.0 |
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic absorption bands for the key functional groups. Based on analogous structures, the following peaks would be anticipated[7]:
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~1660-1690 cm⁻¹ (strong): C=O stretching of the ketone in the pyrimidinone ring.
-
~1620 cm⁻¹: C=N stretching.
-
~1100-1300 cm⁻¹: C-F stretching.
Physicochemical Properties
Solubility and pKa
-
Solubility: Experimental solubility data is not available. Qualitatively, the presence of the polar hydroxyl and ketone groups, along with the nitrogen atoms, would suggest some solubility in polar organic solvents (e.g., DMSO, DMF, alcohols). The fused aromatic system would likely limit its solubility in water.
-
pKa: The acidity of the hydroxyl group is a key parameter influencing its reactivity and potential for salt formation. The electron-withdrawing nature of the fused aromatic system and the fluorine atom would be expected to increase the acidity (lower the pKa) of the hydroxyl group compared to a simple aliphatic alcohol.
Thermal Stability
The compound is reported to be stable at room temperature when stored in a dry, sealed container[4]. This indicates moderate stability under ambient conditions. The fluorine substituent likely enhances its resistance to oxidative degradation[3]. A comprehensive thermal analysis would involve:
-
Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition.
-
Differential Scanning Calorimetry (DSC): To identify the melting point and any polymorphic transitions.
Safety and Handling
Based on available safety data sheets, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is classified with the following hazard statements[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Outlook
7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a well-defined chemical entity of high importance to the pharmaceutical industry. While its role as a key intermediate for Risdiplam is established, a comprehensive public dataset of its experimental physicochemical properties is lacking. The information presented in this guide, based on available data and chemical principles, provides a strong foundation for researchers and developers working with this molecule.
Further public disclosure of detailed experimental data, particularly in the areas of spectroscopy, thermal analysis, and solubility, would be of great value to the scientific community. Such data would enable more robust process development, analytical method validation, and a deeper understanding of the structure-property relationships that make this molecule a successful pharmaceutical intermediate.
Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols for determining key physicochemical properties. These would need to be adapted and optimized for the specific compound.
Protocol 1: Determination of Melting Point by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Diagrams
Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis and comprehensive characterization of a chemical intermediate.
References
- F. Hoffmann-La Roche AG. (2020). New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making.
-
Krasavin, M., et al. (2025). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules, 30(14), 3011. [Link]
-
Krasavin, M., et al. (2025). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PubMed. [Link]
-
Krasavin, M., et al. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. [Link]
-
PubMed. (2025). Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam. [Link]
-
Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one/1449598-85-9. Retrieved from [Link]
-
Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]
Sources
- 1. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one/1449598-85-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (1449598-85-9) for sale [vulcanchem.com]
- 4. 7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | 1449598-85-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
